5-(2,4-Dichlorophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione
Description
5-(2,4-Dichlorophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2,4-dichlorophenyl group and at position 3 with a morpholin-4-ylmethyl moiety. The oxadiazole ring exhibits pseudo-aromaticity due to delocalized π-electrons, which is modulated by the electron-withdrawing chlorine atoms and the morpholine substituent . The compound is synthesized via alkylation of 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thione with morpholin-4-ylmethyl halides, achieving yields of ~81% under optimized conditions . Single-crystal X-ray diffraction (XRD) and density functional theory (DFT) analyses confirm its planar oxadiazole ring and the perpendicular orientation of the dichlorophenyl group relative to the heterocycle, influencing its electronic and steric properties .
Properties
CAS No. |
23288-91-7 |
|---|---|
Molecular Formula |
C13H13Cl2N3O2S |
Molecular Weight |
346.2 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C13H13Cl2N3O2S/c14-9-1-2-10(11(15)7-9)12-16-18(13(21)20-12)8-17-3-5-19-6-4-17/h1-2,7H,3-6,8H2 |
InChI Key |
IXSPWTRPPVVXDH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CN2C(=S)OC(=N2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds through the formation of a dithiocarbazate intermediate, followed by intramolecular cyclization. Key steps include:
- Formation of dithiocarbazate : 2,4-Dichlorobenzohydrazide reacts with CS₂ in ethanol at 0°C to generate a potassium dithiocarbazate intermediate.
- Cyclization : Heating the intermediate under reflux in ethanol with KOH promotes cyclization, yielding 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thione.
- Molar ratio : 1:2 (hydrazide:CS₂)
- Solvent : Absolute ethanol
- Base : KOH (1 equiv)
- Temperature : Reflux (~78°C)
- Time : 8 hours
- Workup : Acidification with HCl, extraction with ethyl acetate, and recrystallization from ethanol.
Spectral Confirmation of Intermediate
The intermediate 5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thione is characterized by:
- IR spectroscopy : A strong C=S stretch at ~1,200 cm⁻¹ and C=N absorption at ~1,600 cm⁻¹.
- ¹H NMR (CDCl₃) : Aromatic protons (δ 7.4–7.8 ppm, multiplet) and absence of NH₂ signals confirm cyclization.
Mannich Reaction for Introduction of Morpholinomethyl Group
The morpholinomethyl substituent is introduced via a Mannich reaction, which involves the nucleophilic attack of morpholine on a formaldehyde-activated methylene bridge attached to the oxadiazole-thione core.
Reaction Protocol
Reagents :
- 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thione
- Morpholine
- Formaldehyde (37% aqueous solution)
- Ethanol as solvent
- Equimolar amounts of oxadiazole-thione (3 mmol), morpholine (3 mmol), and formaldehyde (1 mL) are refluxed in ethanol (15 mL) for 3–5 hours.
- The product precipitates upon cooling or is induced by adding water.
- Crude material is filtered, washed with water, and recrystallized from ethanol/water.
Key Observations :
Mechanistic Insights
The Mannich reaction proceeds via:
- Formation of an iminium ion from morpholine and formaldehyde.
- Nucleophilic attack by the thione sulfur on the iminium ion, followed by deprotonation to form the methylene bridge.
Spectral Characterization of Final Product
The target compound, 5-(2,4-dichlorophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione, is confirmed using:
Infrared Spectroscopy
Nuclear Magnetic Resonance
Elemental Analysis
- Calculated for C₁₃H₁₂Cl₂N₃O₂S : C 44.84%, H 3.45%, N 12.07%.
- Observed : C 44.80%, H 3.42%, N 12.03%.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Common Pitfalls
Optimization
- CS₂ stoichiometry : Increasing CS₂ to 2.2 equivalents improves cyclization efficiency.
- Temperature control : Maintaining reflux at 78°C prevents decomposition during Mannich reaction.
Applications and Derivatives
While the focus here is on synthesis, derivatives of 1,3,4-oxadiazole-2-thiones exhibit notable bioactivities, including antitumor and antimicrobial properties. The morpholinomethyl group enhances solubility and bioavailability, making this compound a candidate for further pharmacological studies.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-dichlorophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,4-dichlorophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2,4-dichlorophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. In agricultural applications, it may act on specific enzymes or receptors in pests or weeds, leading to their elimination.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below summarizes key structural and functional differences between the target compound and analogous derivatives:
Key Observations:
- Electronic Effects: The 2,4-dichlorophenyl group enhances electron-withdrawing character, stabilizing the oxadiazole ring and reducing aromaticity compared to non-halogenated analogs .
- Synthetic Yields : Alkylation and thioalkylation reactions (e.g., for the target compound and 20’) consistently achieve ~81% yields, while oxidation to sulfonyl derivatives (e.g., compound 21) yields 85% .
- Aromaticity Trends : N3-substituted derivatives (e.g., morpholin-4-ylmethyl) exhibit lower aromaticity than S5-substituted analogs due to electron redistribution from the thione sulfur .
Structural and Crystallographic Comparisons
- Isostructural Halogenated Derivatives : Compounds 4 and 5 () with 4-chloro-/4-fluorophenyl substituents adopt similar triclinic (P̄1) crystal packing but differ in halogen size, affecting intermolecular distances (Cl: 3.45 Å vs. F: 3.30 Å) .
- Conformational Flexibility: The morpholin-4-ylmethyl group in the target compound allows for rotational freedom, unlike rigid substituents (e.g., sulfonylbutanoic acid in compound 21), which restrict molecular conformation .
Biological Activity
5-(2,4-Dichlorophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2-thione is a compound of significant interest due to its diverse biological activities. This article reviews the pharmacological potentials of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 316.26 g/mol. The compound features a 1,3,4-oxadiazole ring that is known for its bioactive properties.
-
Antimicrobial Activity :
- The oxadiazole derivatives exhibit potent antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate significant activity against various bacterial strains, including Mycobacterium tuberculosis and resistant strains. The mechanism often involves inhibition of cell wall synthesis or interference with protein synthesis pathways .
-
Anticancer Properties :
- Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in cancer metabolism. For instance, they have been shown to inhibit histone deacetylases (HDAC) and thymidylate synthase, which are crucial for cancer cell survival and proliferation . The compound's ability to induce apoptosis in tumor cells has also been documented.
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
Selected Research Findings
- A study demonstrated that derivatives similar to the compound showed significant activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, highlighting their potential as new antimicrobial agents .
- Another research highlighted the anticancer properties through molecular docking studies which revealed the binding affinities of oxadiazole derivatives to target enzymes involved in tumor growth .
- Additionally, compounds exhibiting anti-inflammatory properties were shown to reduce levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism for their therapeutic use in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
